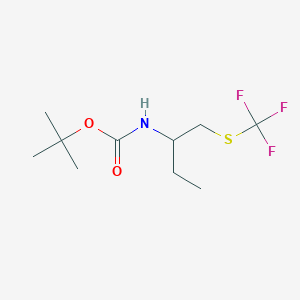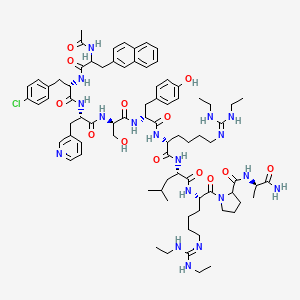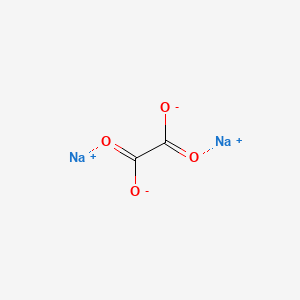
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylsulfanyl group, which imparts distinct properties such as high lipophilicity and metabolic stability. These characteristics make it a valuable candidate for research in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable precursor with trifluoromethylsulfenyl chloride under controlled conditions.
Attachment to the Propyl Chain: The trifluoromethylsulfanyl group is then attached to a propyl chain via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Types of Reactions:
Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylsulfoxides or trifluoromethylsulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted carbamates or thiols.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its metabolic stability and lipophilicity, it is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Trifluoromethylsulfonamides: These compounds also contain the trifluoromethylsulfanyl group and exhibit similar properties.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Uniqueness: (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester stands out due to its combination of the trifluoromethylsulfanyl group with a carbamate ester, providing a unique set of properties such as enhanced lipophilicity, metabolic stability, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H18F3NO2S |
|---|---|
Poids moléculaire |
273.32 g/mol |
Nom IUPAC |
tert-butyl N-[1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO2S/c1-5-7(6-17-10(11,12)13)14-8(15)16-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
FGEBZDHZUBWRBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)


![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
